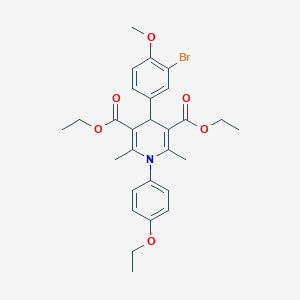
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chloro, fluoro, and ethoxyphenyl groups. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Ethoxyphenyl Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxy group replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones or tetrahydroquinazolinones.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazolinones, tetrahydroquinazolinones.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
類似化合物との比較
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-2-phenylquinazolinone
- 3-(4-fluorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
- 3-(3-chlorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
Uniqueness
Compared to similar compounds, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the specific combination of chloro, fluoro, and ethoxy substituents. This unique substitution pattern can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C22H18ClFN2O2 |
|---|---|
分子量 |
396.8g/mol |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18ClFN2O2/c1-2-28-16-10-7-14(8-11-16)21-25-20-6-4-3-5-17(20)22(27)26(21)15-9-12-19(24)18(23)13-15/h3-13,21,25H,2H2,1H3 |
InChIキー |
HEDJZDOJNIYZBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388848.png)
![9-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388850.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388851.png)

![9-{3-[(3,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388854.png)
![2-(2,5-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B388855.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388856.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 4-methoxybenzoate](/img/structure/B388860.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388861.png)
![ethyl 2-(4-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388862.png)
![2-(2-fluorophenyl)-4-[2-(pentyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B388863.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388864.png)

